1-(Cyclopentylcarbonyl)piperidine-4-carboxylic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

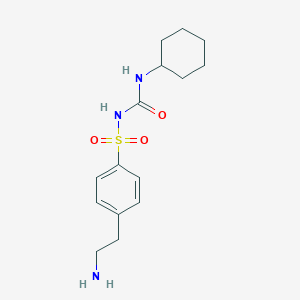

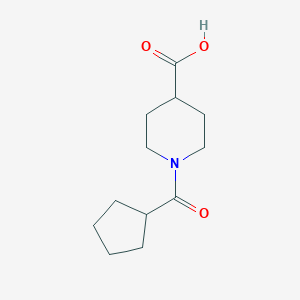

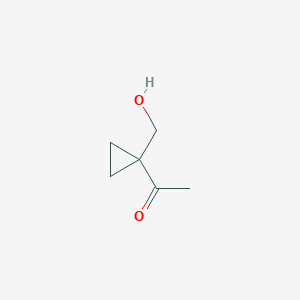

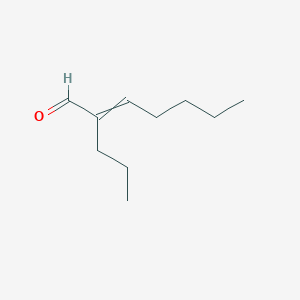

“1-(Cyclopentylcarbonyl)piperidine-4-carboxylic acid” is a chemical compound with the molecular formula C12H19NO3 . It is a derivative of isonipecotic acid, which is a heterocyclic compound that acts as a GABA A receptor partial agonist .

Molecular Structure Analysis

The molecular structure of “1-(Cyclopentylcarbonyl)piperidine-4-carboxylic acid” is crucial for its chemical reactivity and potential biological activity. It consists of a piperidine ring with a carboxylic acid moiety and a cyclopentylcarbonyl group .科学研究应用

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, including those related to 1-(Cyclopentylcarbonyl)piperidine-4-carboxylic acid, play a significant role in biorenewable chemical production, acting as precursors for various industrial chemicals. These acids can inhibit microbial growth in fermentative processes involving engineered microbes like Escherichia coli and Saccharomyces cerevisiae, limiting yield and titer. Strategies to overcome this inhibition involve metabolic engineering to enhance microbial tolerance, focusing on cell membrane composition, intracellular pH regulation, and the availability of exporters to increase tolerance. This insight is crucial for developing robust microbial strains for industrial applications (Jarboe, Royce, & Liu, 2013).

Synthesis and Biological Activity of Carboxylic Acids

Natural carboxylic acids derived from plants exhibit various biological activities. The structure of these acids, including analogs of 1-(Cyclopentylcarbonyl)piperidine-4-carboxylic acid, influences their antioxidant, antimicrobial, and cytotoxic activities. For instance, the antioxidant activity of carboxylic acids is directly related to the number of hydroxyl groups and conjugated bonds, indicating a potential for designing structurally optimized compounds for specific biological applications (Godlewska-Żyłkiewicz et al., 2020).

Antineoplastic Agent Development

Carboxylic acid derivatives, such as 1-(Cyclopentylcarbonyl)piperidine-4-carboxylic acid, have been identified as potential antineoplastic agents. Novel series of these derivatives demonstrate significant cytotoxic properties, often surpassing contemporary anticancer drugs. Their mechanisms include apoptosis induction, reactive oxygen species generation, caspase activation, and mitochondrial function disruption. These compounds also show promise in antimalarial and antimycobacterial properties, highlighting the versatility of carboxylic acid derivatives in drug development (Hossain, Enci, Dimmock, & Das, 2020).

Extraction and Separation Techniques

The extraction of carboxylic acids from aqueous solutions using organic solvents and supercritical fluids has been explored to enhance the efficiency of carboxylic acid recovery. Supercritical CO2, in particular, offers an environmentally friendly, non-toxic, and recoverable method for the reactive extraction of carboxylic acids, including those structurally related to 1-(Cyclopentylcarbonyl)piperidine-4-carboxylic acid. This method provides a higher yield and simplicity over traditional separation methods, suggesting a potential for industrial-scale application (Djas & Henczka, 2018).

属性

IUPAC Name |

1-(cyclopentanecarbonyl)piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3/c14-11(9-3-1-2-4-9)13-7-5-10(6-8-13)12(15)16/h9-10H,1-8H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTMFMPSHKKRARN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)N2CCC(CC2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90588140 |

Source

|

| Record name | 1-(Cyclopentanecarbonyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Cyclopentanecarbonyl)piperidine-4-carboxylic acid | |

CAS RN |

147636-33-7 |

Source

|

| Record name | 1-(Cyclopentanecarbonyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,5-diphenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B125127.png)